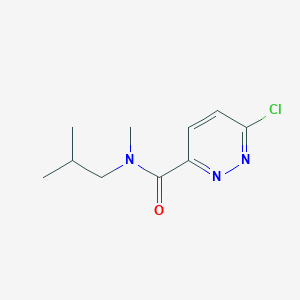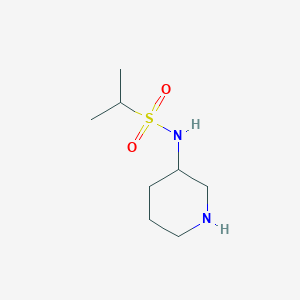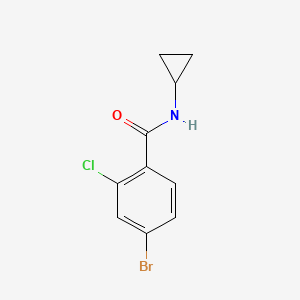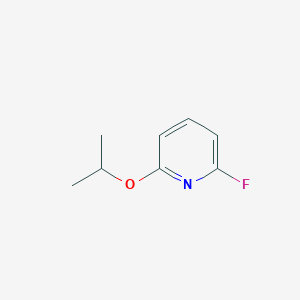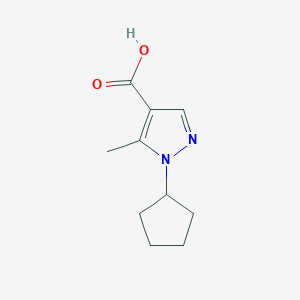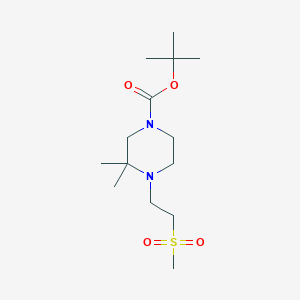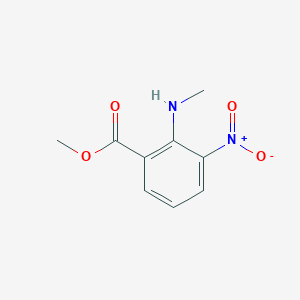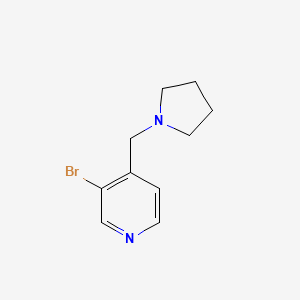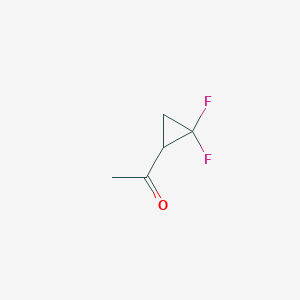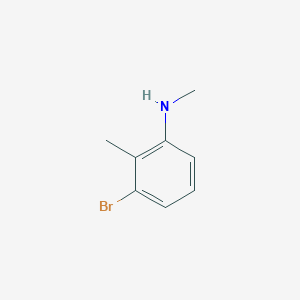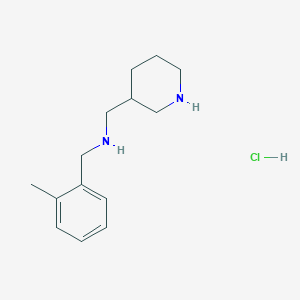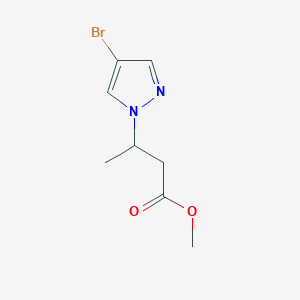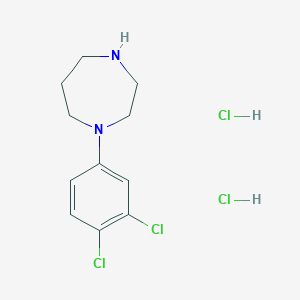
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride, also known as DCDP, is a chemical compound that belongs to the diazepane class of compounds. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the central nervous system.
Mecanismo De Acción
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. In insects, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride inhibits AChE in the nervous system, leading to paralysis and death.
Efectos Bioquímicos Y Fisiológicos
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride has been shown to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain. It has also been shown to be a potent insecticide due to its ability to inhibit AChE in insects. However, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride has been shown to have some toxic effects in mammals, including seizures and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride is a potent inhibitor of AChE, making it a valuable tool for studying the role of acetylcholine in the nervous system. However, its toxic effects in mammals limit its use in animal studies. Additionally, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride is not very specific for AChE and can inhibit other enzymes, which can complicate data interpretation.
Direcciones Futuras
Future research on 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride could focus on developing more specific AChE inhibitors with fewer toxic effects in mammals. Additionally, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride could be studied for its potential use as an insecticide, with a focus on developing formulations that are less toxic to mammals. Finally, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride could be studied for its potential use in other neurological disorders that involve acetylcholine dysregulation, such as Parkinson's disease.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride has been extensively studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. AChE inhibitors like 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride have been shown to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain. 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride has also been studied for its potential use as a pesticide due to its ability to inhibit AChE in insects.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c12-10-3-2-9(8-11(10)13)15-6-1-4-14-5-7-15;;/h2-3,8,14H,1,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVYDEBACXYVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride | |
CAS RN |
1427380-95-7 | |
| Record name | 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



